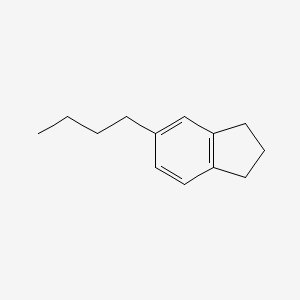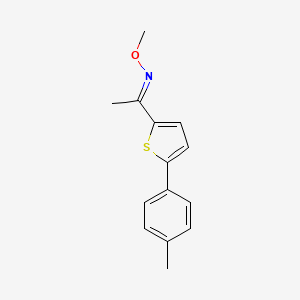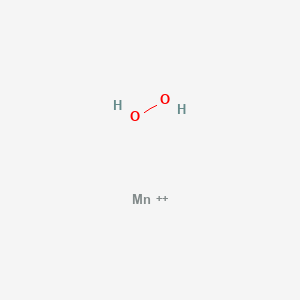
Hydrogen peroxide;manganese(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen peroxide;manganese(2+) is a compound that involves the interaction between hydrogen peroxide (H₂O₂) and manganese ions (Mn²⁺). Hydrogen peroxide is a well-known oxidizing agent, while manganese ions can act as catalysts in various chemical reactions. This combination is particularly significant in catalysis and oxidation processes.
準備方法
Synthetic Routes and Reaction Conditions
Hydrogen peroxide can be synthesized through the anthraquinone process, which involves the hydrogenation of anthraquinone followed by oxidation to produce hydrogen peroxide. Manganese ions can be introduced into the system by dissolving manganese salts, such as manganese sulfate (MnSO₄), in water.
Industrial Production Methods
Industrially, hydrogen peroxide is produced using the anthraquinone process, which is efficient and scalable. Manganese ions are typically added in the form of manganese dioxide (MnO₂) or manganese sulfate (MnSO₄) to catalyze various reactions involving hydrogen peroxide.
化学反応の分析
Types of Reactions
Oxidation: Hydrogen peroxide acts as an oxidizing agent, converting substances to higher oxidation states.
Reduction: In some reactions, hydrogen peroxide can be reduced to water.
Decomposition: Hydrogen peroxide decomposes into water and oxygen, especially in the presence of catalysts like manganese dioxide.
Common Reagents and Conditions
Catalysts: Manganese dioxide (MnO₂) is commonly used to catalyze the decomposition of hydrogen peroxide.
Conditions: Reactions typically occur under mild conditions, but the presence of catalysts can significantly accelerate the reaction rates.
Major Products
Water (H₂O): A common product when hydrogen peroxide is reduced.
Oxygen (O₂): Produced during the decomposition of hydrogen peroxide.
科学的研究の応用
Chemistry
Hydrogen peroxide;manganese(2+) is used in various oxidation reactions, including the synthesis of organic compounds and the degradation of pollutants.
Biology
In biological systems, manganese peroxidase enzymes utilize hydrogen peroxide to oxidize manganese ions, which play a role in lignin degradation and other metabolic processes.
Medicine
Hydrogen peroxide is used as a disinfectant and antiseptic. Manganese ions are essential trace elements in the human body, involved in enzyme function and bone formation.
Industry
The combination is used in the paper and pulp industry for bleaching processes and in wastewater treatment to degrade organic pollutants.
作用機序
Hydrogen peroxide decomposes into water and oxygen in the presence of manganese dioxide, which acts as a catalyst. The manganese ions facilitate the breakdown of hydrogen peroxide by lowering the activation energy required for the reaction. This process involves the transfer of electrons and the formation of reactive oxygen species, which can oxidize various substrates.
類似化合物との比較
Similar Compounds
Potassium permanganate (KMnO₄): A strong oxidizing agent used in similar oxidation reactions.
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): A compound that releases hydrogen peroxide upon dissolution in water.
Uniqueness
Hydrogen peroxide;manganese(2+) is unique due to its catalytic properties and the ability to generate reactive oxygen species efficiently. Unlike potassium permanganate, which is a strong oxidizer, hydrogen peroxide can act as both an oxidizing and reducing agent, providing versatility in various chemical reactions.
特性
CAS番号 |
90342-66-8 |
|---|---|
分子式 |
H2MnO2+2 |
分子量 |
88.953 g/mol |
IUPAC名 |
hydrogen peroxide;manganese(2+) |
InChI |
InChI=1S/Mn.H2O2/c;1-2/h;1-2H/q+2; |
InChIキー |
YVSYAAJJSNYBHW-UHFFFAOYSA-N |
正規SMILES |
OO.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)

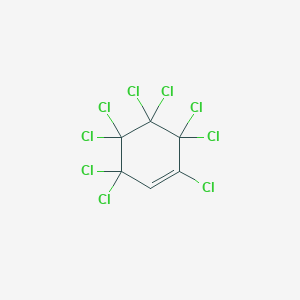

![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
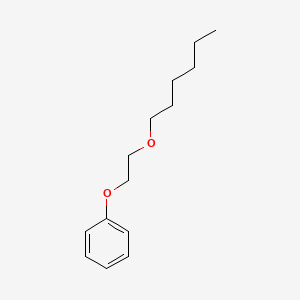
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)


